

Application Note & Protocol: A Scalable Synthesis of Methyl(oxolan-2-ylmethyl)amine

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Compound of Interest

Compound Name: **Methyl(oxolan-2-ylmethyl)amine**

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This document provides a detailed protocol for the scaled-up synthesis of **Methyl(oxolan-2-ylmethyl)amine**, a valuable intermediate in pharmaceutical and agrochemical research. The described method is based on the reductive amination of tetrahydrofurfural with methylamine, utilizing a cost-effective and efficient catalytic system suitable for larger-scale production.

Introduction

Methyl(oxolan-2-ylmethyl)amine, also known as N-methyl-tetrahydrofurylamine, is a key building block in the synthesis of various biologically active molecules. The procedure detailed herein is optimized for scalability, focusing on reaction efficiency, catalyst selection, and process safety. Reductive amination of biomass-derived carbonyl compounds is an effective method for the synthesis of amines^{[1][2]}. This protocol employs a readily available nickel catalyst, which presents a cost-effective alternative to precious metal catalysts often used in similar transformations^{[3][4]}. The reaction proceeds via the formation of an intermediate imine from tetrahydrofurfural and methylamine, which is subsequently reduced *in situ* to the target secondary amine.

Overall Reaction Scheme

Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

3.1. Materials and Reagents

Reagent/Material	CAS Number	Molecular Weight (g/mol)	Notes
Tetrahydrofurfural	97-99-4	102.13	Substrate
Methylamine (40% in H ₂ O)	74-89-5	31.06	Amine source
Raney® Nickel (slurry in water)	7440-02-0	58.69	Catalyst
Methanol	67-56-1	32.04	Solvent
Hydrogen (gas)	1333-74-0	2.02	Reducing agent
Sodium Sulfate (anhydrous)	7757-82-6	142.04	Drying agent

3.2. Equipment

- High-pressure autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
- Glassware for workup and purification (separatory funnel, round-bottom flasks, distillation apparatus).
- Standard laboratory safety equipment (fume hood, safety glasses, gloves).

3.3. Reaction Procedure

- Reactor Setup: Ensure the high-pressure autoclave is clean and dry. Purge the reactor with nitrogen gas to create an inert atmosphere.
- Charging the Reactor:

- To the autoclave, add methanol (500 mL) as the solvent.
- Add tetrahydrofurfural (102.1 g, 1.0 mol).
- Carefully add the aqueous solution of methylamine (93.2 g of 40% solution, 1.2 mol).
- Under a stream of nitrogen, add the Raney® Nickel catalyst (10 g, slurry in water). The use of non-precious metal catalysts like Raney Ni offers a cost-effective solution for industrial production[3][4].

- Reaction Execution:
 - Seal the reactor and begin stirring.
 - Purge the reactor with hydrogen gas three times to remove the nitrogen.
 - Pressurize the reactor with hydrogen to 2.0 MPa[3].
 - Heat the reactor to 100-130 °C[3]. The temperature should be carefully controlled to minimize side reactions.
 - Maintain the reaction under these conditions for 3-5 hours, or until hydrogen uptake ceases, indicating the completion of the reaction[3].
- Work-up and Purification:
 - Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
 - Filter the reaction mixture through a pad of celite to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and should be handled with care.
 - Transfer the filtrate to a round-bottom flask and remove the methanol under reduced pressure.
 - To the remaining residue, add water (200 mL) and extract with dichloromethane (3 x 150 mL).

- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- The crude **Methyl(oxolan-2-ylmethyl)amine** can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Data Summary

The following table summarizes the quantitative data for the synthesis.

Parameter	Value	Unit	Notes
Tetrahydrofurfural	1.0	mol	Limiting Reagent
Methylamine (40% aq.)	1.2	mol	1.2 equivalents
Raney® Nickel	10	g	Catalyst
Hydrogen Pressure	2.0	MPa	[3]
Temperature	100-130	°C	[3]
Reaction Time	3-5	h	[3]
Expected Yield	85-95	%	Based on similar reductive aminations[3]

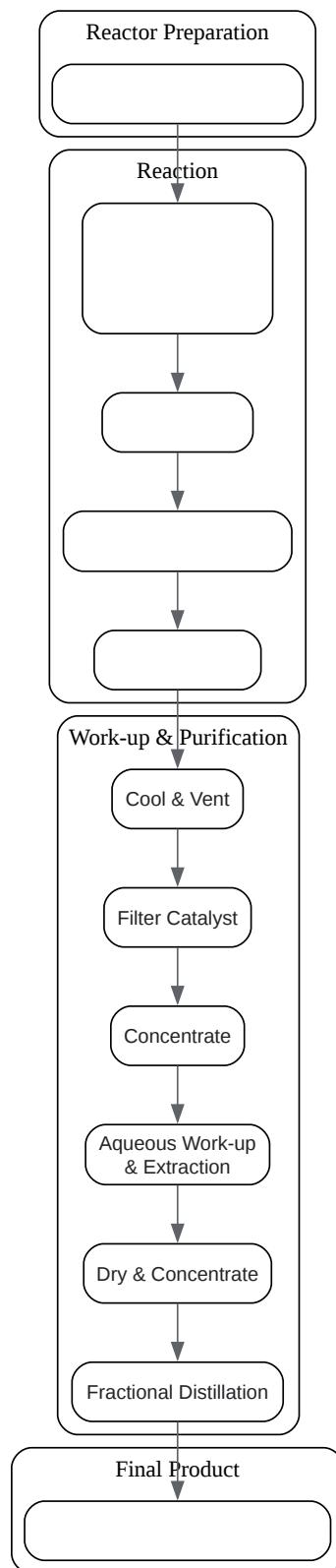
Safety Precautions

- Hydrogen Gas: Highly flammable. Handle in a well-ventilated area and avoid any sources of ignition.
- Raney® Nickel: Pyrophoric catalyst. Keep wet and handle under an inert atmosphere.
- Methylamine: Corrosive and flammable. Use in a fume hood with appropriate personal protective equipment.

- High-Pressure Reactions: Should only be performed by trained personnel using certified equipment.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **Methyl(oxolan-2-ylmethyl)amine**.

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Caption: Workflow for the synthesis of **Methyl(oxolan-2-ylmethyl)amine**.

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References

- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. sandermanpub.net [sandermanpub.net]
- 4. EP0281417A2 - Process for making amines from alcohols and catalysts therefor - Google Patents [patents.google.com]
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